molecular formula C15H13F2N3O B4349455 4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349455
M. Wt: 289.28 g/mol
InChI Key: XCYKECRGMCGYCN-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals and materials science. The presence of difluoromethyl and methoxyphenyl groups in its structure imparts distinct chemical properties that make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the difluoromethylation of a suitable precursor. One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts and radical initiators to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes that utilize advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine compounds .

Scientific Research Applications

4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(difluoromethyl)-6-(2-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(difluoromethyl)-6-(2-methoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both difluoromethyl and methoxyphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c1-20-15-11(8-18-20)10(14(16)17)7-12(19-15)9-5-3-4-6-13(9)21-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKECRGMCGYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
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4-(difluoromethyl)-6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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